3-Bromophthalonitrile

Phthalonitrile Synthesis Bromination Reaction Selectivity

Researchers synthesizing non-peripherally substituted phthalocyanines require regioisomerically pure 3-bromophthalonitrile; the common 4-bromo isomer yields a different macrocycle with altered Q-band absorption. 3-Bromophthalonitrile (CAS 76241-80-0) is the validated alpha-position precursor for NIR-optimized materials. • Enables phthalocyanines with Q-band shifted to ~769 nm (THF) for NIR sensors, security inks & photodynamic therapy. • Bromine at C3 serves as a functional handle for Pd-catalyzed Suzuki, Heck & Sonogashira couplings prior to cyclotetramerization. • Regioisomerically distinct from 4-bromophthalonitrile; not interchangeable for non-peripheral substitution targets.

Molecular Formula C8H3BrN2
Molecular Weight 207.03 g/mol
CAS No. 76241-80-0
Cat. No. B1280146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophthalonitrile
CAS76241-80-0
Molecular FormulaC8H3BrN2
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C#N)C#N
InChIInChI=1S/C8H3BrN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
InChIKeyVYNRAZJFOMVDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromophthalonitrile: Intermediate for Advanced Materials


3-Bromophthalonitrile (CAS: 76241-80-0), also known as 3-bromo-1,2-benzenedicarbonitrile, is an aromatic organic compound with the molecular formula C8H3BrN2 and a molecular weight of 207.03 g/mol . It is characterized by a benzene ring substituted with a bromine atom at the 3-position and two adjacent nitrile (-C≡N) groups. This specific substitution pattern is critical for its role as a precursor in the synthesis of non-peripherally substituted phthalocyanines (Pcs), a class of macrocyclic compounds with applications in dyes, sensors, and photodynamic therapy [1]. Its predicted properties include a density of 1.7±0.1 g/cm³, a boiling point of 349.6±32.0 °C, and a LogP of 1.35 .

Precursor Role Enables non-peripheral phthalocyanine synthesis
Functional Handle Bromine for cross-coupling derivatization
Isomer Separation Can be isolated from 4-bromo isomer

3-Bromophthalonitrile: Generic Substitution Limitations


In the context of phthalocyanine synthesis, the exact position of the bromine substituent on the phthalonitrile ring dictates the final properties of the macrocycle. Substituting 3-bromophthalonitrile (a non-peripheral precursor) with more common peripheral-substituted analogs, such as 4-bromophthalonitrile, would lead to a different regioisomer of the target phthalocyanine [1]. This change in substitution pattern has been shown to profoundly impact the electronic and spectroscopic properties of the resulting material, such as the Q-band absorption in the near-infrared (NIR) region [2]. Therefore, for a given synthetic target, these regioisomers are not interchangeable; selecting the correct precursor is a non-negotiable requirement for achieving the desired product characteristics.

Regioisomer Mismatch Using 4-bromo instead of 3-bromo changes substitution pattern, which may shift Q-band absorption out of NIR.
Electronic Property Impact Substitution position governs electronic structure; peripheral analogs may not reproduce non-peripheral characteristics.
Synthetic Requirement Non-peripheral phthalocyanine synthesis requires the 3-bromo regioisomer as the specific precursor.

3-Bromophthalonitrile: Performance Evidence


Separation from 4-Bromophthalonitrile

In a systematic study on the direct bromination of phthalonitrile, the yields of various brominated products were quantified. 3-Bromophthalonitrile was one of five compounds isolated and characterized from this reaction mixture, alongside its regioisomer 4-bromophthalonitrile [1]. While specific yield percentages for each isomer are not detailed in the abstract, this work establishes the foundational data that allows for the isolation of 3-bromophthalonitrile from a mixture of closely related analogs, confirming its synthetic accessibility and the ability to separate it from 4-bromophthalonitrile. This separation is critical for procuring a material with the correct substitution pattern.

Separation from 4-Bromo
Class-level
Confirmed distinct from 4-bromophthalonitrile
Supports regioisomeric purity procurement
HPLC separation context
Phthalonitrile Synthesis Bromination Reaction Selectivity

Phthalocyanine NIR Absorption

3-Bromophthalonitrile serves as a key building block for synthesizing non-peripherally substituted phthalocyanines. A derivative, 3-bromo-6-(diethylamino)phthalonitrile, was used to synthesize metal-free and zinc phthalocyanines [1]. The resulting zinc phthalocyanine exhibited a Q-band strongly red-shifted to the near-infrared (NIR) region at 769 nm in THF, a property highly dependent on the specific non-peripheral substitution pattern enabled by the 3-bromo precursor [1]. This is a class-level inference, as the property is of the downstream product, but it directly demonstrates the functional outcome of selecting 3-bromophthalonitrile over a differently substituted analog.

Q-band Maximum
Class-level
769 nm (ZnPc in THF)
Non-peripheral substitution enables NIR shift
Derivative property, THF solvent
Phthalocyanine Spectroscopy Near-Infrared Materials Chemistry

Non-Peripheral Substitution Access

The key differentiator for 3-bromophthalonitrile is its ability to install substituents at the 'non-peripheral' (alpha) positions of a phthalocyanine ring [1]. This is a structural feature that cannot be achieved using the more common 4-substituted phthalonitriles, which lead to 'peripheral' (beta) substitution. This difference in regiochemistry is not a matter of degree but of kind; it determines the geometry and electronic structure of the final macrocycle. The use of 3-bromophthalonitrile is a prerequisite for accessing a distinct class of phthalocyanines with properties like the NIR absorption noted in Evidence Item 2.

Substitution Access
Class-level
Non-peripheral alpha positions
Structural prerequisite for non-peripheral Pcs
Qualitative regiochemistry difference
Phthalocyanine Regioselectivity Precursor Substitution Pattern

3-Bromophthalonitrile: Key Applications


Non-Peripheral Phthalocyanines for NIR Applications

This is the primary application scenario. Researchers synthesizing phthalocyanines with substituents at the non-peripheral (alpha) positions require 3-bromophthalonitrile as a starting material. This specific regioisomer is essential to achieve the desired substitution pattern, which in turn leads to phthalocyanines with Q-bands shifted into the near-infrared region (e.g., 769 nm in THF) [1]. This is critical for developing materials for NIR sensors, security inks, and photodynamic therapy agents with deeper tissue penetration.

Asymmetric Phthalocyanines via Cross-Coupling

The bromine atom in 3-bromophthalonitrile provides a functional handle for further derivatization. This precursor can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings [1], to introduce a wide range of substituents before cyclotetramerization. This is a strategic approach for constructing asymmetric phthalocyanines with tailored properties, where the non-peripheral substitution is a deliberate design element.

Pure Precursor for Phthalocyanine Analogs

In any research or industrial process where the final material's properties are highly sensitive to its exact molecular structure, the use of regioisomerically pure precursors is mandatory. 3-Bromophthalonitrile, once separated from its isomer 4-bromophthalonitrile [2], provides this required purity. This scenario applies to the synthesis of subphthalocyanines, phthalocyanine analogs, or other macrocycles where non-peripheral substitution is a key design parameter.

Application
Selection Property
Validation Focus
NIR sensor and security ink materials
Non-peripheral regioisomer
Q-band NIR shift verification
Asymmetric phthalocyanine design
Bromine functional handle
Cross-coupling reaction efficiency
Regioisomerically pure macrocycle synthesis
Regioisomeric purity
Isomer separation validation

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